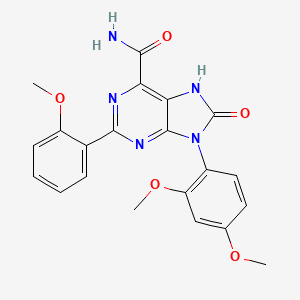

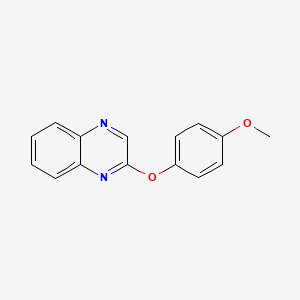

![molecular formula C26H33N3O3 B2768533 1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018127-10-0](/img/structure/B2768533.png)

1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Hydroxyl Group Protection : This compound plays a role in the development of chemical agents for protecting hydroxyl groups. These agents are designed to be stable under various conditions and can be easily removed when needed. This property is particularly useful in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).

Anticancer and Antimicrobial Agents : The compound, particularly its palladium, gold, and silver N-heterocyclic carbene complexes, has shown potent anticancer activity. For example, specific palladium complexes have demonstrated strong antiproliferative activity against human tumor cells like cervical, breast, and colon adenocarcinoma. Additionally, gold and silver complexes exhibit significant antimicrobial properties (Ray et al., 2007).

Inhibition of Tumor Cell Proliferation : Certain palladium complexes related to this compound have been found to inhibit tumor cell proliferation by arresting cell cycle progression and inducing programmed cell death through a p53-dependent pathway (Ray et al., 2007).

5-Lipoxygenase-activating Protein (FLAP) Inhibitors : This compound has been involved in the development of potent FLAP inhibitors, which are significant in the treatment of asthma and other inflammatory diseases. One such compound, AM803 (now GSK2190915), has shown promising results in phase 1 and phase 2 clinical trials (Stock et al., 2011).

Enzymatic C-Demethylation : It has been used in the study of enzymatic C-demethylation, specifically in liver microsomes. This research can contribute to understanding the metabolic processes of various pharmaceuticals (Yoo et al., 2008).

Radical Cyclization in Organic Synthesis : The compound has been used in research focusing on the selective preparation of hydroxy-, carbonyl-, and acetal-containing 2-pyrrolidinones through radical cyclization of 1,6-dienes. This demonstrates its utility in organic synthesis (Qin et al., 2020).

Genotoxicity Studies : Research has been conducted on the genotoxic effects of related chemicals, like methyl-tert-butyl ether, in human lymphocytes. These studies are crucial for understanding the potential risks associated with exposure to these compounds (Chen et al., 2008).

Material Science Applications : The compound has been used in the development of new materials with low dielectric constants and high organosolubility, which are important in the field of electronics (Chern & Tsai, 2008).

properties

IUPAC Name |

1-tert-butyl-4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c1-17-10-18(2)12-21(11-17)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWDPWGUYZPGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

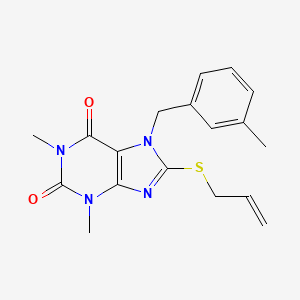

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2768452.png)

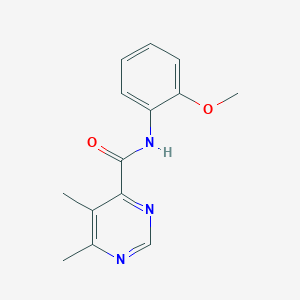

![2-(benzylthio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2768453.png)

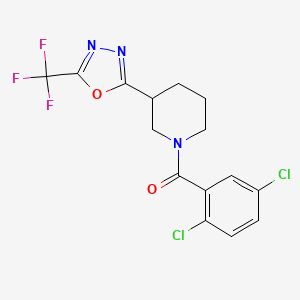

![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2768454.png)

![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)

![N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2768470.png)

![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/no-structure.png)